molecular formula C9H7NO2S B093287 3-Phenylthiazolidine-2,4-dione CAS No. 1010-53-3

3-Phenylthiazolidine-2,4-dione

Cat. No.: B093287
CAS No.: 1010-53-3
M. Wt: 193.22 g/mol
InChI Key: WTGPITKQSNYMJM-UHFFFAOYSA-N
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Description

3-Phenylthiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with a phenyl group attached to the third carbon atom. This compound is part of the thiazolidinedione family, known for its diverse biological activities and applications in medicinal chemistry. The thiazolidine-2,4-dione scaffold is particularly significant due to its role in various pharmacological activities, including antihyperglycemic, antimicrobial, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

The 3-Phenylthiazolidine-2,4-dione moiety interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The availability of substitutions at the third and fifth positions of the this compound scaffold makes it a highly utilized and versatile moiety .

Cellular Effects

This compound has been reported to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization. Another common method is the reaction of phenylacetic acid with thiourea and chloroacetic acid under basic conditions to form the thiazolidine ring .

Industrial Production Methods: Industrial production of thiazolidine-2,4-dione derivatives often employs environmentally friendly methods, such as the use of deep eutectic solvents. These solvents act as both catalysts and reaction media, enhancing the yield and reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylthiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential antihyperglycemic effects, particularly in the treatment of diabetes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 3-Phenylthiazolidine-2,4-dione is unique due to the presence of the phenyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification allows for a broader range of pharmacological applications compared to its non-phenylated counterparts .

Properties

IUPAC Name

3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPITKQSNYMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277902
Record name 3-Phenyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-53-3
Record name 2,3-thiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-2,4-THIAZOLIDINEDIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the recent advancements in synthesizing derivatives of 3-Phenylthiazolidine-2,4-dione, and what are their potential applications?

A: Recent research highlights the synthesis of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones. These compounds, incorporating both thiazolidine-2,4-dione and pyrazole moieties, demonstrate promising antimicrobial activities. This synthetic approach expands the structural diversity of this compound derivatives, potentially leading to the development of new antimicrobial agents.

Q2: How does the structure of this compound derivatives influence their biological activity, particularly their antimicrobial properties?

A: While specific structure-activity relationships (SAR) for the newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones haven't been extensively elucidated in the provided literature, the presence of both thiazolidine-2,4-dione and pyrazole rings within the molecular structure is suggested to contribute to their antimicrobial activity. Further investigations into the SAR of these compounds are crucial to optimize their antimicrobial potency and explore other potential biological applications.

Q3: Beyond antimicrobial properties, what other research avenues are being explored with this compound and its derivatives?

A: Research explores the reaction of 5-benzylidene-3-phenylthiazolidine-2,4-dione with dimethyl hydrogen phosphite and tris(dimethylamino)phosphine. This investigation suggests potential applications of these derivatives in organophosphorus chemistry. Further exploration of these reactions could unveil novel synthetic routes and uncover new properties and applications for these compounds beyond the realm of medicinal chemistry.

  1. REACTION OF 1-PHENYL-3-METHYL-4-(P-(DIMETHYLAMINO)PHENYLIMINO)PYRAZOL-5-ONE AND 5-BENZYLIDENE-3-PHENYLTHIAZOLIDINE-2,4-DIONE WITH DIMETHYL HYDROGEN PHOSPHITE AND TRIS(DIMETHYLAMINO)PHOSPHINE (Link: )
  2. Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones (Link: )

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